2,4-Dibromo-3-fluorobenzoyl chloride
Description
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Properties
IUPAC Name |
2,4-dibromo-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBAVISOHKOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2,4-Dibromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClF. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoyl chloride moiety. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications in synthetic chemistry.
The compound is a derivative of benzoyl chloride, where the substitutions at positions 2 and 4 (bromine) and position 3 (fluorine) significantly influence its reactivity and biological interactions. The reactive acyl chloride group allows for nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
The mechanism of action of this compound primarily involves its ability to interact with nucleophiles such as amines, alcohols, and thiols. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and activity. The specific biological targets and pathways depend on the nature of the nucleophiles involved in the reaction.
Biological Activity
Research indicates that halogenated benzoyl chlorides, including this compound, exhibit a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes. For instance, its derivatives have shown promise in inhibiting phospholipase A2, which is involved in phospholipid metabolism and inflammatory responses .
- Antimicrobial Properties : Some studies suggest that halogenated compounds may possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated in different cell lines. For example, studies have reported varying degrees of cytotoxicity in cancer cell lines, indicating potential applications in cancer therapy .
Case Studies
- Phospholipidosis Assay : In a study assessing drug-induced phospholipidosis, compounds similar to this compound were tested for their ability to induce phospholipid accumulation in lysosomes. The results indicated that certain halogenated benzoyl chlorides could predict drug-induced phospholipidosis .
- Toxicological Evaluation : Toxicity studies involving acute toxicity tests (e.g., LD50) have been conducted to evaluate the safety profile of related compounds. These studies typically involve animal models to determine lethal doses and assess potential adverse effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of phospholipase A2 | |
| Antimicrobial | Disruption of microbial cell membranes | |
| Cytotoxicity | Induced cytotoxic effects in cancer cell lines |
Table 2: Toxicological Data Overview
| Test Type | Methodology | Findings |
|---|---|---|
| Acute Toxicity | LD50 tests on rodent models | Varies by compound type |
| Skin Sensitization | Guinea Pig Maximization Test | Positive reactions noted |
| Eye Irritation | Draize test | Damage observed |
Scientific Research Applications
Organic Synthesis
Intermediate for Complex Molecules:
2,4-Dibromo-3-fluorobenzoyl chloride is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions such as nucleophilic acyl substitution and coupling reactions allows chemists to construct diverse chemical entities.
Reactivity with Nucleophiles:
The compound can react with nucleophiles such as amines and alcohols to form amides and esters, respectively. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where functionalization of aromatic systems is required.
Medicinal Chemistry
Biological Activity:
Research indicates that derivatives of this compound may exhibit significant biological activities. These compounds can interact with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making these derivatives attractive candidates for drug development.
Case Studies:
Several studies have explored the potential of fluorinated benzoyl chloride derivatives in medicinal applications. For instance:
- Antibacterial Agents: Compounds derived from this compound have been investigated for their antibacterial properties against resistant strains of bacteria.
- Anticancer Research: Some derivatives have shown promise in inhibiting cancer cell proliferation through targeted mechanisms involving specific cellular pathways.
Material Science
Polymer Chemistry:
In material science, this compound can be used as a building block for polymers with tailored properties. Its reactivity allows for the incorporation into polymer chains, which can impart unique thermal and mechanical characteristics.
Environmental Applications
Synthesis of Biodegradable Compounds:
Recent studies have focused on using halogenated compounds like this compound to synthesize biodegradable polymers or materials that can mitigate environmental impact. This application aligns with current trends towards sustainable chemistry and reducing plastic waste.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
This compound primarily undergoes nucleophilic substitution at the carbonyl carbon due to its polar C-Cl bond. Key reaction pathways include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Amidation | Primary amines (e.g., NH3, RNH2) | 2,4-Dibromo-3-fluorobenzamide | 85–92 | |
| Esterification | Alcohols (ROH) with pyridine | Corresponding benzoate esters | 78–84 | |
| Thioester Formation | Thiols (RSH) in THF | Thioester derivatives | 70–75 |
Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate where nucleophiles attack the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from bromine substituents reduces reaction rates compared to non-halogenated analogs.
Coupling Reactions
The bromine atoms enable cross-coupling reactions critical for pharmaceutical intermediates:
| Reaction Type | Catalytic System | Products Formed | Applications | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | Biaryl derivatives | Anticancer agents | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Aryl amines | Polymer precursors |
Key Finding : The fluorine atom enhances regioselectivity in coupling reactions by directing metal catalysts to specific positions.
Hydrolysis and Decarboxylation
Hydrolytic pathways reveal its stability profile:
-
Acidic Hydrolysis (HCl/H2O): Forms 2,4-Dibromo-3-fluorobenzoic acid (quantitative yield at 100°C)
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Basic Hydrolysis (NaOH/EtOH): Produces sodium benzoate salt with 90% efficiency
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Decarboxylation : At 200°C under vacuum, yields 1,3-dibromo-2-fluorobenzene (via CO2 elimination)
Reduction Reactions
Bromine substituents undergo selective reduction:
| Reducing Agent | Conditions | Products Formed | Selectivity | Source |
|---|---|---|---|---|
| LiAlH4 | Anhydrous ether | 2,4-Dibromo-3-fluorobenzyl alcohol | Partial | |
| H2/Pd-C | Ethanol, 50 psi | 3-Fluorobenzoyl chloride | Full |
Note : Hydrogenolysis preferentially cleaves C-Br bonds over C-F due to bond strength differences.
Electrophilic Aromatic Substitution
Despite deactivation by electron-withdrawing groups, limited reactivity occurs:
-
Nitration (HNO3/H2SO4): Forms 5-nitro derivative at 0°C (22% yield)
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Sulfonation (SO3/H2SO4): Requires 120°C for 24 hrs, yielding sulfonic acid derivatives
Industrial-Scale Process Optimization
Patent CN101037385A describes continuous-flow synthesis using AlCl3 catalysis, achieving 98.8% yield at 120°C with 2,4-trichlorotoluene intermediates . Safety protocols emphasize controlled exotherms and HCl gas scrubbing.
Critical Factors Influencing Reactivity :
-
Steric Effects : Bromine atoms at positions 2 and 4 hinder nucleophilic attack at the para position
-
Electronic Effects : Fluorine's -I effect increases electrophilicity of the carbonyl group
-
Solvent Polarity : DMF enhances reaction rates in amidation by 40% compared to THF
This comprehensive profile establishes 2,4-Dibromo-3-fluorobenzoyl chloride as a versatile building block in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
